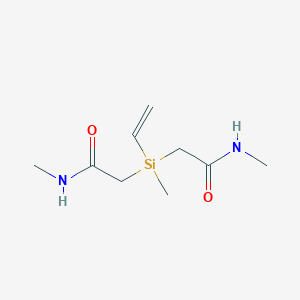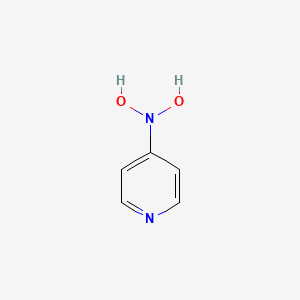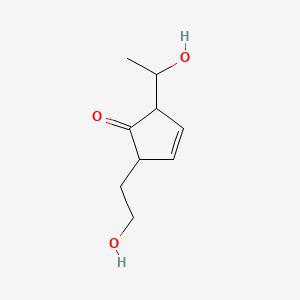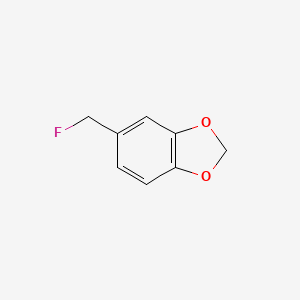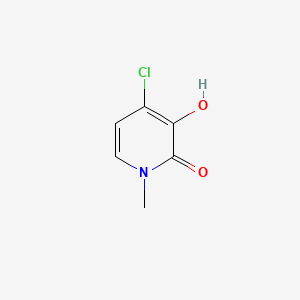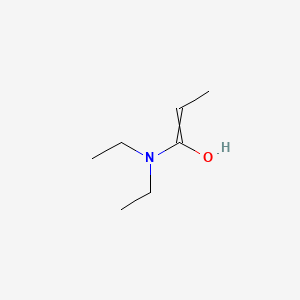
1-(Diethylamino)prop-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)prop-1-en-1-ol is an organic compound with the molecular formula C7H15NO. It contains a tertiary amine and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Diethylamino)prop-1-en-1-ol can be synthesized through several methods. One common route involves the reaction of diethylamine with propenal (acrolein) under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethylamino)prop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides and other electrophiles can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
1-(Diethylamino)prop-1-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)prop-1-en-1-ol involves its interaction with molecular targets through its amine and hydroxyl groups. These functional groups allow it to form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(Diethylamino)ethanol: Similar structure but lacks the double bond.
1-(Dimethylamino)prop-1-en-1-ol: Similar structure but with different alkyl groups on the amine.
1-(Diethylamino)but-1-en-1-ol: Similar structure but with a longer carbon chain.
Uniqueness
1-(Diethylamino)prop-1-en-1-ol is unique due to its specific combination of a tertiary amine and a hydroxyl group attached to a double bond. This structure provides distinct reactivity and versatility in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
1-(diethylamino)prop-1-en-1-ol |
InChI |
InChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4,9H,5-6H2,1-3H3 |
Clave InChI |
TWANJQVZFRSENW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)

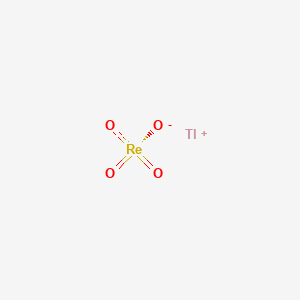

![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)


